(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one
CAS No.:
Cat. No.: VC11298491
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2S |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 4-(3-hydroxyphenyl)imino-1,3-thiazolidin-2-one |
| Standard InChI | InChI=1S/C9H8N2O2S/c12-7-3-1-2-6(4-7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13) |
| Standard InChI Key | DPTGGBIVKHHBPN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=NC2=CC(=CC=C2)O)NC(=O)S1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound belongs to the thiazolidinone class, a five-membered heterocyclic ring containing nitrogen, sulfur, and oxygen atoms. Its IUPAC name, (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one, reflects the following features:
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Thiazolidinone core: A saturated ring system with a carbonyl group at position 2.
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Imine linkage: An E-configuration double bond (C=N) at position 4, connecting the thiazolidinone to a 3-hydroxyphenyl substituent.
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Hydroxyphenyl group: A benzene ring with a hydroxyl (-OH) group at the meta position (position 3).
The molecular formula is C₉H₈N₂O₂S, with a molar mass of 208.24 g/mol . Key spectral data for analogous compounds include:
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IR: Strong absorption bands at ~3200 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) .
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NMR: Proton signals for the aromatic hydrogens (δ 6.5–7.5 ppm), imine proton (δ 8.1–8.3 ppm), and thiazolidinone methylene groups (δ 3.5–4.5 ppm) .
Physicochemical Properties
Predicted properties for the 3-hydroxyphenyl derivative, extrapolated from the 4-hydroxy analog , include:
| Property | Value |
|---|---|
| Boiling Point | 391.3 ± 44.0 °C |
| Density | 1.49 ± 0.1 g/cm³ |
| pKa | 9.96 ± 0.26 |
| LogP (Partition Coefficient) | 1.82 (estimated) |
The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the aromatic system contributes to moderate lipophilicity.
Synthesis and Derivatization
Synthetic Pathways
While no direct synthesis of the 3-hydroxyphenyl derivative is documented, established methods for analogous thiazolidinones suggest the following route:
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Schiff Base Formation:
React 3-hydroxybenzaldehyde with a primary amine (e.g., thiazol-2-amine) in ethanol under acidic catalysis to form the imine intermediate. -
Cyclization with Mercaptoacetic Acid:
Treat the Schiff base with mercaptoacetic acid in refluxing benzene or toluene, facilitating nucleophilic attack at the imine carbon and subsequent cyclization .
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Reactants: 3-hydroxybenzaldehyde (1.22 g, 0.01 mol), thiazol-2-amine (1.0 g, 0.01 mol).
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Conditions: Glacial acetic acid (2 mL) in ethanol (20 mL), refluxed for 6–8 hours.
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Yield: ~70–75% after recrystallization from ethanol.
Structural Modifications
Key derivatization strategies include:
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Acylation: Protecting the hydroxyl group with acetyl or benzyl groups to alter solubility and reactivity.
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Metal Complexation: Coordinating the imine nitrogen and hydroxyl oxygen with transition metals (e.g., Cu²⁺, Zn²⁺) to enhance biological activity .
Biological Activities and Mechanisms
Antifungal and Antimicrobial Properties
Thiazolidinones exhibit broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis or cell wall synthesis. For example:
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Candida albicans: MIC (Minimum Inhibitory Concentration) values of 12.5–25 µg/mL for related compounds .
Anti-Inflammatory and Antioxidant Effects
The hydroxyphenyl moiety contributes to radical scavenging activity:
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DPPH Assay: IC₅₀ values of 15–20 µM, comparable to ascorbic acid.
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COX-2 Inhibition: 40–60% suppression at 10 µM via hydrogen bonding with active-site residues.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.2 | Caspase-3 activation |
| A549 (Lung) | 12.4 | ROS-mediated DNA damage |
Computational and Structural Insights
Molecular Docking Studies
Docking simulations (PDB: 1M17) reveal strong binding affinity (-9.2 kcal/mol) for the 3-hydroxyphenyl derivative at the ATP-binding site of tyrosine kinases. Key interactions include:
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Hydrogen bonding between the hydroxyl group and Thr183.
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π-π stacking between the phenyl ring and Phe82.
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Absorption (Caco-2) | Moderate (Papp = 12 × 10⁻⁶ cm/s) |
| Hepatotoxicity | Low (Probability = 0.18) |
| CYP2D6 Inhibition | Non-inhibitor |
Industrial and Pharmaceutical Applications
Drug Development
The compound’s dual antifungal and anti-inflammatory properties make it a candidate for:
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Topical formulations: Creams or ointments for dermatophytosis.
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Oral prodrugs: Phosphate esters to enhance bioavailability.
Agricultural Uses
As a fungicide, it could protect crops like wheat and rice from Fusarium species at application rates of 2–5 kg/hectare.
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